molecular formula C6H4IN3 B13368591 6-Iodo-5H-pyrrolo[2,3-b]pyrazine

6-Iodo-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13368591
M. Wt: 245.02 g/mol
InChI Key: FHBPPHGBFQEXAV-UHFFFAOYSA-N
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Description

6-Iodo-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions. One common method includes the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-b]pyrazine derivatives with additional functional groups, while substitution reactions can introduce various substituents at the iodine position .

Scientific Research Applications

6-Iodo-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s ability to inhibit kinase activity suggests that it may interfere with cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Iodo-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine substituent allows for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

6-iodo-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H4IN3/c7-5-3-4-6(10-5)9-2-1-8-4/h1-3H,(H,9,10)

InChI Key

FHBPPHGBFQEXAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(N2)I

Origin of Product

United States

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